
N-BOC-4-bromo-3-chloro-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-BOC-4-bromo-3-chloro-2-fluoroaniline consists of a phenyl group (a six-membered carbon ring) attached to an amino group. The phenyl ring is substituted with bromo, chloro, and fluoro groups.Physical and Chemical Properties Analysis
This compound has a molecular weight of 324.57 . The compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 262.7±35.0 °C and a melting point of 51-53°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
N-BOC-4-bromo-3-chloro-2-fluoroaniline serves as a versatile intermediate in the synthesis of complex molecules. For instance, it can undergo various chemical transformations to introduce different functional groups that are essential in the development of pharmaceutical compounds and materials with unique properties. The compound's ability to participate in reactions such as Suzuki coupling, amidation, and nucleophilic substitution makes it a valuable building block in organic synthesis. These reactions facilitate the construction of molecules with potential applications in drug development and materials science, showcasing the compound's significance in advancing chemical research (Loffet et al., 1989).
Development of Sensory Materials
This compound can be utilized in the creation of sensory materials for detecting environmental pollutants. Its modification leads to compounds that can act as chemosensors, particularly for anions such as fluoride and cyanide, which are important due to their environmental and biological relevance. The compound's structure allows for selective interaction with specific anions, enabling the development of sensors that offer high sensitivity and selectivity. This application is critical in environmental monitoring and public health, as it provides tools for detecting hazardous substances at low concentrations (Bresner et al., 2010).
Pharmaceutical Research
In pharmaceutical research, this compound is a precursor in the synthesis of novel drug candidates. Its structural flexibility allows for the incorporation into various pharmacophores, aiding in the discovery of new therapeutic agents. The compound's role in the synthesis of intermediates with potential biological activity exemplifies its importance in drug discovery efforts, where modifications at the molecular level can lead to the development of drugs with improved efficacy and safety profiles. Research into its applications in this area continues to be a significant aspect of pharmaceutical sciences (Mayes et al., 2010).
Material Science
The incorporation of this compound into materials science research offers potential advancements in the development of novel materials. Its chemical properties can be exploited to synthesize compounds with specific functionalities that are applicable in various technologies, including electronics, coatings, and nanotechnology. The ability to modify its structure and introduce functional groups that impart desired properties to materials underscores its value in this field, facilitating the creation of innovative materials with enhanced performance and functionality (Cornet et al., 2003).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRZJTWUJSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
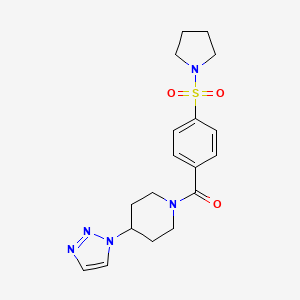
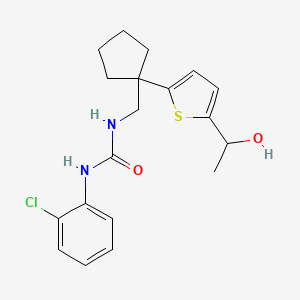

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

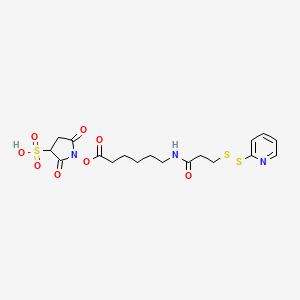
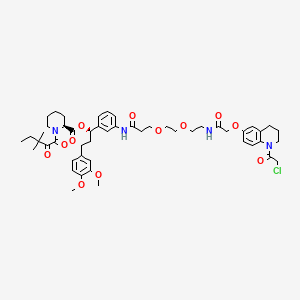
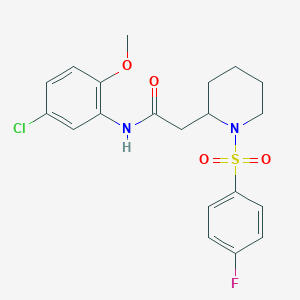


![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)
